

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methoxyphenylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-methoxyphenylacetate*

Cat. No.: *B1586455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Phenylacetate Scaffolds in Modern Drug Discovery

The phenylacetate moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. Its structural simplicity, coupled with its ability to engage in various biological interactions, has led to its incorporation into drugs spanning multiple therapeutic areas. From non-steroidal anti-inflammatory drugs (NSAIDs) to novel anticancer agents, the phenylacetate framework provides a versatile platform for molecular design and optimization. Understanding the nuanced structural characteristics of substituted phenylacetates, such as **Ethyl 3-methoxyphenylacetate**, is therefore paramount for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. This guide provides a comprehensive exploration of the molecular structure of **Ethyl 3-methoxyphenylacetate**, offering insights into its synthesis, spectroscopic characterization, and potential applications in the pharmaceutical landscape.

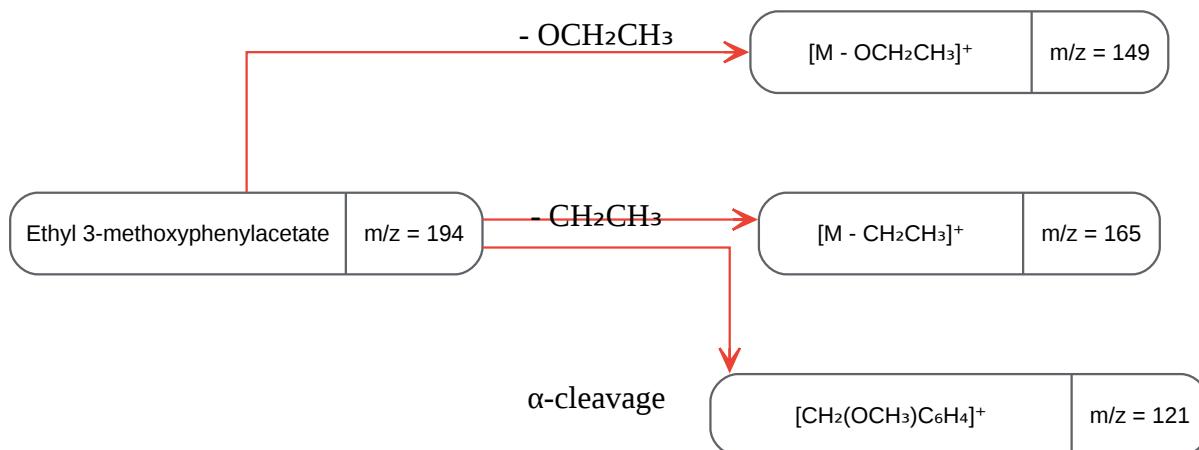
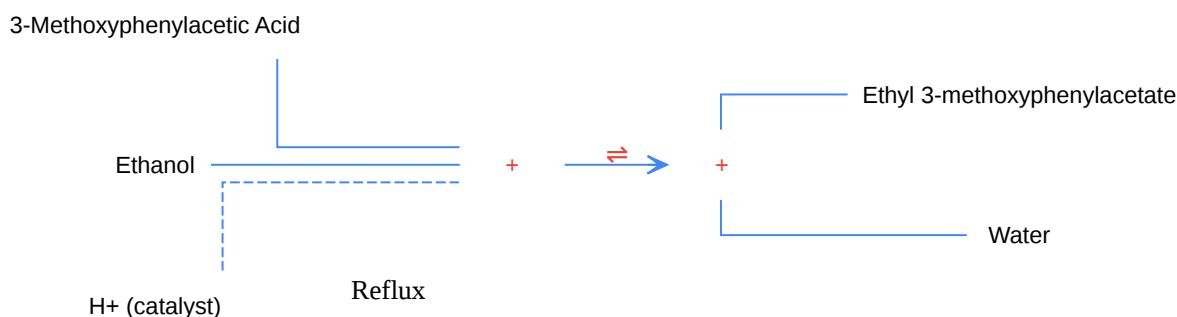
Unveiling the Molecular Architecture: A Structural Overview

Ethyl 3-methoxyphenylacetate, with the chemical formula $C_{11}H_{14}O_3$ and a molecular weight of 194.23 g/mol, is an aromatic ester characterized by a benzene ring substituted with a methoxy group at the meta-position and an ethyl acetate group.

Key Structural Features:

- Aromatic Core:** The central phenyl ring provides a rigid, planar scaffold that can participate in π -stacking and hydrophobic interactions within biological targets.
- Methoxy Group (-OCH₃):** This electron-donating group at the C3 position influences the electronic properties of the aromatic ring, modulating its reactivity and potential for hydrogen bonding.
- Ethyl Acetate Moiety (-CH₂COOCH₂CH₃):** This flexible side chain introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an ester linkage that can be susceptible to enzymatic hydrolysis, offering possibilities for prodrug strategies.

The interplay of these structural elements dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.



Physicochemical Properties of Ethyl 3-methoxyphenylacetate

Property	Value	Source
IUPAC Name	ethyl 2-(3-methoxyphenyl)acetate	[1]
CAS Number	35553-92-5	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid (predicted)	General knowledge
Boiling Point	Not explicitly reported, but expected to be >200 °C	General knowledge
Solubility	Soluble in organic solvents like ethanol, ether, and dichloromethane	General knowledge

Synthesis and Purification: Crafting the Molecule

The most common and efficient method for synthesizing **Ethyl 3-methoxyphenylacetate** is through the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst.^[2] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.^[3]

Reaction Scheme: Fischer Esterification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methoxyphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586455#understanding-the-molecular-structure-of-ethyl-3-methoxyphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com